![molecular formula C13H10Cl2N2O B15091310 4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol CAS No. 287917-83-3](/img/structure/B15091310.png)
4-({[(2,6-Dichloro-4-pyridyl)methyl]imino}methyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenol group substituted with a 2,6-dichloro-4-pyridinylmethyl imino group
Méthodes De Préparation
The synthesis of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- typically involves the following steps:
Starting Materials: The synthesis begins with phenol and 2,6-dichloro-4-pyridinecarboxaldehyde.
Formation of the Imino Group: The aldehyde group of 2,6-dichloro-4-pyridinecarboxaldehyde reacts with an amine to form an imine intermediate.
Substitution Reaction: The imine intermediate undergoes a nucleophilic substitution reaction with phenol, resulting in the formation of the final product.
Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenol group acts as a nucleophile.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions include quinones, amines, and substituted phenols.
Applications De Recherche Scientifique
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- involves its interaction with specific molecular targets and pathways. The phenol group can interact with enzymes and proteins, affecting their function. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to changes in their activity. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- can be compared with similar compounds, such as:
Phenol, 4-amino-2,6-dichloro-: This compound has an amino group instead of an imino group, leading to different chemical and biological properties.
Phenol, 2,6-dichloro-: This compound lacks the pyridinylmethyl imino group, resulting in different reactivity and applications.
The uniqueness of Phenol, 4-[[[(2,6-dichloro-4-pyridinyl)methyl]imino]methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
287917-83-3 |
|---|---|
Formule moléculaire |
C13H10Cl2N2O |
Poids moléculaire |
281.13 g/mol |
Nom IUPAC |
4-[(2,6-dichloropyridin-4-yl)methyliminomethyl]phenol |
InChI |
InChI=1S/C13H10Cl2N2O/c14-12-5-10(6-13(15)17-12)8-16-7-9-1-3-11(18)4-2-9/h1-7,18H,8H2 |
Clé InChI |
LONNJLGACLZZHN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=NCC2=CC(=NC(=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(Cyclobutylmethoxy)phenyl]ethan-1-amine](/img/structure/B15091237.png)
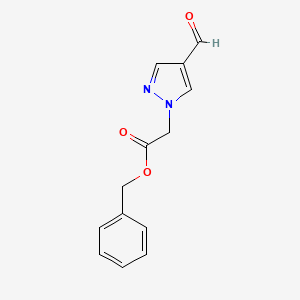
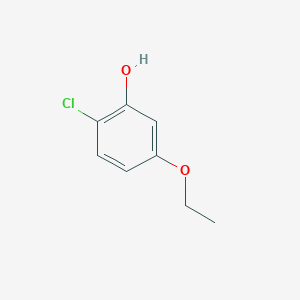
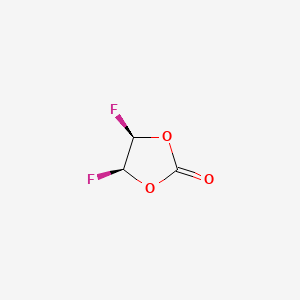
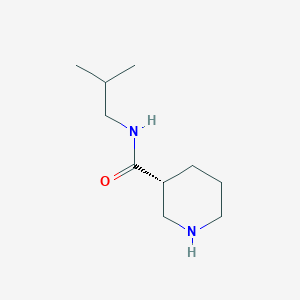
![[[(2R,3R,4R,5R)-5-(6-amino-2-chloro-purin-9-yl)-3,4-dihydroxy-oxolan-2-yl]methoxy-hydroxy-phosphoryl]oxyphosphonic acid](/img/structure/B15091270.png)
![(7-hydroxy-11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B15091274.png)
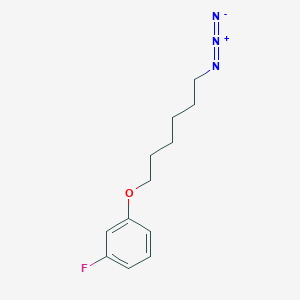


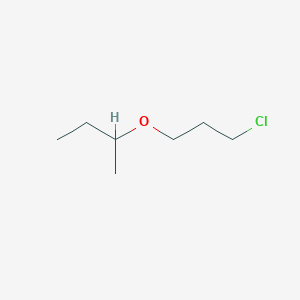
![2H-Tetrazole-2-acetic acid, 5-[(4,5-dichloro-1H-imidazol-1-yl)methyl]-, ethyl ester](/img/structure/B15091313.png)

